molecular formula C13H17NO3 B1598546 2-[Formyl(1-phenylethyl)amino]butanoic acid CAS No. 66514-85-0

2-[Formyl(1-phenylethyl)amino]butanoic acid

Cat. No.: B1598546
CAS No.: 66514-85-0
M. Wt: 235.28 g/mol
InChI Key: WFDXDCVMMSACQE-LLVKDONJSA-N
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Description

2-[Formyl(1-phenylethyl)amino]butanoic acid is an organic compound that features a formyl group attached to an amino group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Formyl(1-phenylethyl)amino]butanoic acid typically involves the reaction of 1-phenylethylamine with butanoic acid derivatives under specific conditions. One common method involves the use of formylating agents such as formic acid or formic anhydride to introduce the formyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[Formyl(1-phenylethyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Formation of new compounds with different functional groups replacing the amino group.

Scientific Research Applications

2-[Formyl(1-phenylethyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Formyl(1-phenylethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group can form hydrogen bonds and other interactions, affecting the compound’s binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Formyl(1-phenylethyl)amino]butanoic acid is unique due to its specific structure, which combines a formyl group, an amino group, and a butanoic acid chain

Properties

CAS No.

66514-85-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-[formyl-[(1R)-1-phenylethyl]amino]acetate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3/t11-/m1/s1

InChI Key

WFDXDCVMMSACQE-LLVKDONJSA-N

SMILES

CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1

Isomeric SMILES

CCOC(=O)CN(C=O)[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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